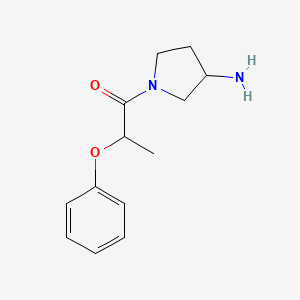

1-(3-Aminopyrrolidin-1-yl)-2-Phenoxypropan-1-on

Übersicht

Beschreibung

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antibiotika

Diese Verbindung wurde auf ihr Potenzial als antimikrobielles Mittel untersucht. Die Anwesenheit der Aminopyrrolidinylgruppe kann zu ihrer Interaktion mit bakteriellen Enzymen oder Rezeptoren beitragen, was zur Hemmung des bakteriellen Wachstums führt .

Biotechnologie: Proteomikforschung

In der Biotechnologie, insbesondere in der Proteomikforschung, könnte diese Verbindung als Baustein für die Synthese von Peptiden oder als Modifikator verwendet werden, um die Eigenschaften von Peptiden und Proteinen zu verändern, was für das Verständnis von Proteinfunktionen und -interaktionen entscheidend sein könnte .

Materialwissenschaften: Polymersynthese

Die Aminopyrrolidinylgruppe in der Verbindung kann als reaktive Stelle für die Polymerisation dienen, wodurch sie zu einem wertvollen Monomer für die Herstellung neuer polymerer Materialien wird, die potenzielle Anwendungen in Medikamenten-Abgabesystemen oder als Bestandteil von biomedizinischen Geräten haben .

Umweltwissenschaften: Abbau von Schadstoffen

Forschungen könnten den Einsatz dieser Verbindung beim Abbau von Umweltverschmutzung untersuchen. Ihre chemische Struktur könnte so angepasst werden, dass sie mit bestimmten Schadstoffen interagiert, um deren Abbau und Entfernung aus Ökosystemen zu unterstützen .

Analytische Chemie: Chromatographie

In der analytischen Chemie könnte diese Verbindung als Modifikator der stationären Phase in chromatographischen Techniken dienen, um die Trennung komplexer Gemische durch Änderung der Retentionszeiten verschiedener Analyten zu verbessern .

Pharmakologie: Arzneimittelentwicklung

Die Struktur der Verbindung ist zur Modifikation geeignet, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht, insbesondere bei der Entwicklung von niedermolekularen Medikamenten, die auf bestimmte Proteine oder Wege abzielen, die an Krankheitsprozessen beteiligt sind .

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s suggested that the pyrrolidine ring and its derivatives, including this compound, have target selectivity characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence biological activity, and the structure–activity relationship (sar) of these compounds has been studied .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the storage temperature and physical form of the compound can affect its stability .

Biochemische Analyse

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enzymes such as topoisomerase II and DNA gyrase, which are crucial for DNA replication and transcription . Additionally, it can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity .

Cellular Effects

The effects of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of topoisomerase II, leading to the disruption of DNA replication and transcription . This inhibition can result in cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, the compound’s interaction with cell surface receptors and intracellular signaling molecules can modulate pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerase II and DNA gyrase, which are essential for maintaining DNA topology during replication and transcription . The compound binds to the active site of these enzymes, preventing them from catalyzing the necessary reactions for DNA unwinding and re-ligation . Additionally, it can interact with G-quadruplex structures in telomeric DNA, stabilizing these structures and inhibiting telomerase activity . This interaction can lead to telomere shortening and cellular senescence in rapidly dividing cells .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of this compound include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies depending on the animal model used, but it is generally observed that doses above a certain level result in significant organ damage and systemic toxicity .

Metabolic Pathways

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process results in the formation of water-soluble metabolites that are excreted in the urine . Additionally, the compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production .

Transport and Distribution

The transport and distribution of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments . The distribution of the compound within tissues is influenced by its lipophilicity and affinity for plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one is crucial for its activity and function. The compound has been shown to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can accumulate in other organelles such as the mitochondria, where it can affect mitochondrial function and induce apoptosis .

Eigenschaften

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-phenoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10(17-12-5-3-2-4-6-12)13(16)15-8-7-11(14)9-15/h2-6,10-11H,7-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWWDBTUEPHNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

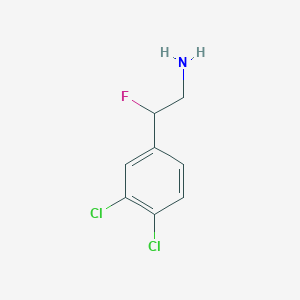

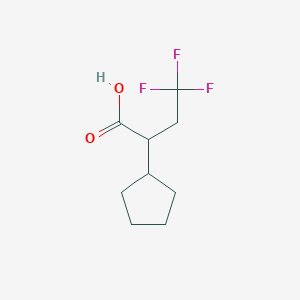

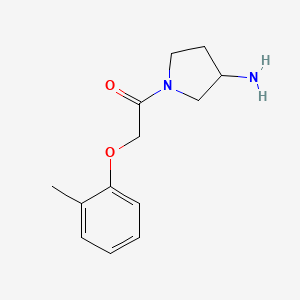

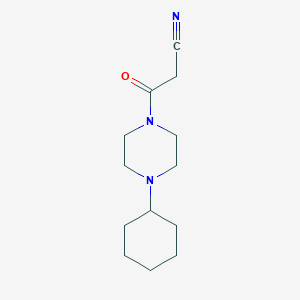

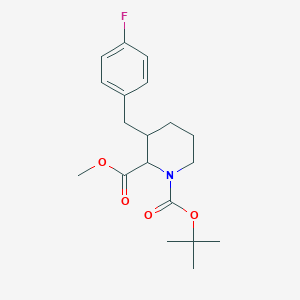

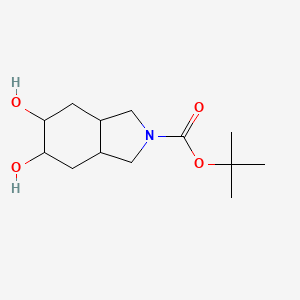

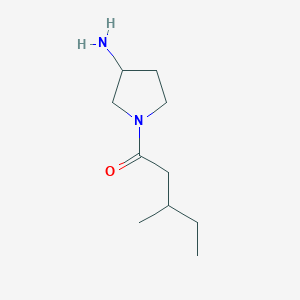

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Piperidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475147.png)

![1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B1475150.png)

![1-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1475152.png)

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)